[Arg8]-Vasotocin acetate salt
Overview
Description
“[Arg8]-Vasotocin acetate salt” is a compound with the molecular formula C46H65N15O12S2 . It is involved in various physiological processes such as diuresis, vasoregulation, thermoregulation, and memory . This product is known as an antidiuretic hormone .
Molecular Structure Analysis
The molecular structure of “[Arg8]-Vasotocin acetate salt” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound has a complex structure with a large number of atoms . The acetate part of the salt is a polyatomic ion consisting of two carbon atoms ionically bound to three hydrogen atoms and two oxygen atoms .
Physical And Chemical Properties Analysis
Salts, including “[Arg8]-Vasotocin acetate salt”, typically have hard and brittle crystalline structures. They are usually soluble in water and other polar solvents . They can be acidic, basic, or neutral, and usually have high melting points due to strong electrostatic interactions between oppositely charged ions .
Scientific Research Applications
Biochemistry and Pharmacology
“[Arg8]-Vasotocin acetate salt” is a synthetic form of the antidiuretic hormone vasopressin, produced by nerve cells in the anterior hypothalamus . It’s used in various biochemical and pharmacological applications .
Application
It’s used as a vasopressin receptor agonist to test vasopressin receptors . It’s also used to evoke peripheral V1a receptor-mediated vasoconstriction .
Methods of Application
The compound is typically used in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment, but it’s often used in concentrations up to 20.0-20.8 mg/mL .
Physical Chemistry
“[Arg8]-Vasotocin acetate salt” can also be used in the field of physical chemistry, specifically in the study of the properties of aqueous salt solutions .
Application
The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of aqueous systems .
Methods of Application
In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .
Results or Outcomes
The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .
Cell Culture
“[Arg8]-Vasotocin acetate salt” is used as a supplement in cell culture media .
Application
It’s used as a supplement in Ham’s F12/Dulbecco’s modified Eagle’s medium for proximal tubule and glomerular explant cell culture .
Methods of Application
The compound is typically added to the cell culture medium in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment .
Results or Outcomes
The use of “[Arg8]-Vasotocin acetate salt” as a supplement in cell culture can help researchers better understand the role of vasopressin in various biological processes .
Lithium Battery Manufacturing
Aqueous salt solutions, including those containing “[Arg8]-Vasotocin acetate salt”, are used in the manufacturing of advanced catalysts for applications such as large lithium batteries .
Application
The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of such systems .
Methods of Application
In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .
Results or Outcomes
The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .
Vasopressin Receptor Agonist
“[Arg8]-Vasotocin acetate salt” is used as a vasopressin receptor agonist to test vasopressin receptors .
Application
It’s used to evoke peripheral V1a receptor-mediated vasoconstriction .
Methods of Application
The compound is typically used in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment .
Results or Outcomes
The use of “[Arg8]-Vasotocin acetate salt” as a vasopressin receptor agonist can help researchers better understand the role of vasopressin in various biological processes .
Lithium Battery Manufacturing
Aqueous salt solutions, including those containing “[Arg8]-Vasotocin acetate salt”, are used in the manufacturing of advanced catalysts for applications such as large lithium batteries .
Application
The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of such systems .
Methods of Application
In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .
Results or Outcomes
The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .
Safety And Hazards
While specific safety data for “[Arg8]-Vasotocin acetate salt” is not available, general safety practices for handling chemicals should be followed. This includes using personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZADMCOWPSOC-QLWWDPKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N15O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585288 | |
Record name | PUBCHEM_16220086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Arg8]-Vasotocin acetate salt | |
CAS RN |
74927-14-3 | |
Record name | PUBCHEM_16220086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.